Benzenesulfonamide, 2-amino-N,N,4-trimethyl-
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Overview
Description
Benzenesulfonamide, 2-amino-N,N,4-trimethyl- is an organic compound with the molecular formula C9H13NO2S. This compound is a derivative of benzenesulfonamide, characterized by the presence of amino and trimethyl groups. It is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-amino-N,N,4-trimethyl- typically involves the reaction of benzenesulfonyl chloride with 2-amino-N,N,4-trimethylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-amino-N,N,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 2-amino-N,N,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 2-amino-N,N,4-trimethyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer research .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N,N,4-trimethyl-
- 4-amino-N,N-dimethyl-benzenesulfonamide
- 4-(2-aminoethyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 2-amino-N,N,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective enzyme inhibitor sets it apart from other similar compounds .
Properties
CAS No. |
79-67-4 |
---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-amino-N,N,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7-4-5-9(8(10)6-7)14(12,13)11(2)3/h4-6H,10H2,1-3H3 |
InChI Key |
UVRANZYRVDBFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)C)N |
Origin of Product |
United States |
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